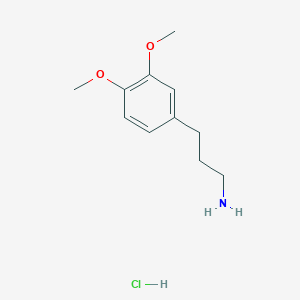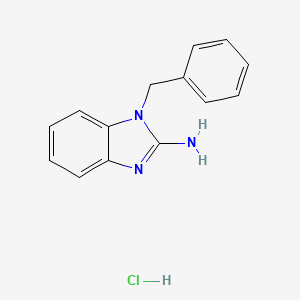![molecular formula C21H31NO2 B7775367 2-[[1-(1-adamantyl)ethylamino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775367.png)
2-[[1-(1-adamantyl)ethylamino]methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service number 2862382 is a chemical entity with various applications in scientific research and industry. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in multiple fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound with Chemical Abstracts Service number 2862382 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents and catalysts to facilitate the reaction. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
The compound with Chemical Abstracts Service number 2862382 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products often include derivatives with modified functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
The compound with Chemical Abstracts Service number 2862382 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which the compound with Chemical Abstracts Service number 2862382 exerts its effects involves specific molecular targets and pathways. This compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects. The detailed mechanism of action is often studied using advanced techniques such as molecular docking and spectroscopy.
Eigenschaften
IUPAC Name |
2-[[1-(1-adamantyl)ethylamino]methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-13(21-7-14-4-15(8-21)6-16(5-14)9-21)22-12-17-18(23)10-20(2,3)11-19(17)24/h12-16,22H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPACDKUABSUTFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC=C4C(=O)CC(CC4=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC=C4C(=O)CC(CC4=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
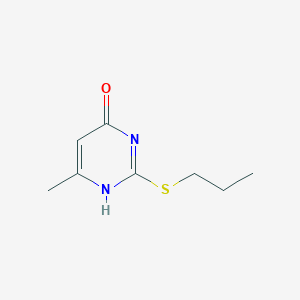
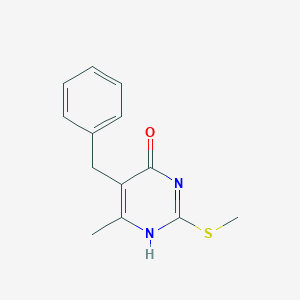
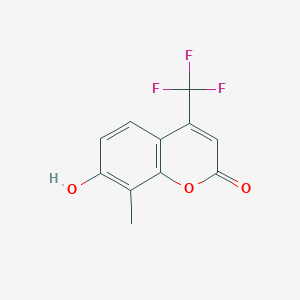
![methyl 4-oxo-2-[3-(trifluoromethyl)anilino]thiophene-3-carboxylate](/img/structure/B7775303.png)


![2-[(4-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7775320.png)
![11-(furan-2-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B7775322.png)
![2-[(1,3-benzodioxol-5-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775335.png)
![5,5-dimethyl-2-[(pyridin-2-ylmethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775338.png)
![2-[[2-(4-hydroxyphenyl)ethylamino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775343.png)
![5,5-dimethyl-2-[(pyridin-3-ylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775349.png)
